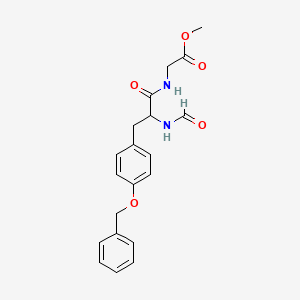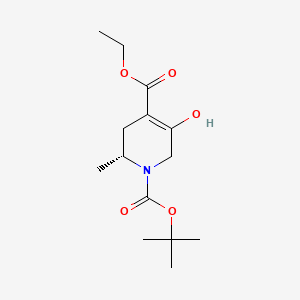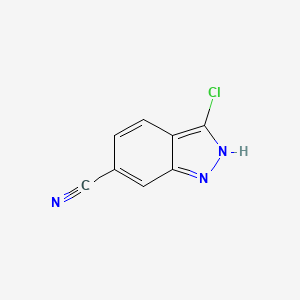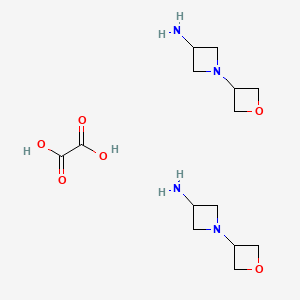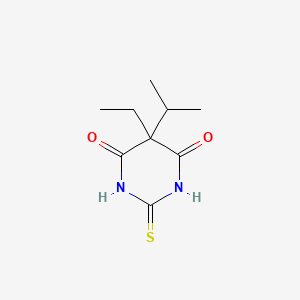![molecular formula C20H19ClN4O2 B14014475 4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide CAS No. 55368-35-9](/img/structure/B14014475.png)
4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide is a complex organic compound with the molecular formula C20H18N4O2. This compound is known for its unique structure, which includes multiple phenoxy groups and carbamimidoyl functionalities. It has a molecular weight of 419.31 g/mol and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as nitration, reduction, and etherification.
Coupling Reactions: The intermediate compounds are then coupled using reagents like sodium hydride (NaH) and dimethylformamide (DMF) to form the desired phenoxy linkages.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced forms.
Substitution: The phenoxy groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenoxy compounds .
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiprotozoal and antifungal activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of 4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[5-(4-Carbamimidoylphenoxy)pentoxy]benzenecarboximidamide
- 4-(3-{1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl}propoxy)benzene-1-carboximidamide
Comparison
Compared to similar compounds, 4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide is unique due to its specific arrangement of phenoxy and carbamimidoyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
55368-35-9 |
|---|---|
Molekularformel |
C20H19ClN4O2 |
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
4-[4-(4-carbamimidoylphenoxy)phenoxy]benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C20H18N4O2.ClH/c21-19(22)13-1-5-15(6-2-13)25-17-9-11-18(12-10-17)26-16-7-3-14(4-8-16)20(23)24;/h1-12H,(H3,21,22)(H3,23,24);1H |
InChI-Schlüssel |
VOQHZTLRMMTEKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


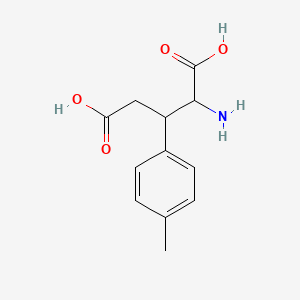

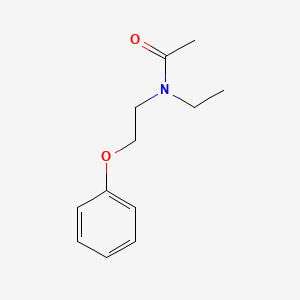
![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)

![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
